Armexifolin

Beschreibung

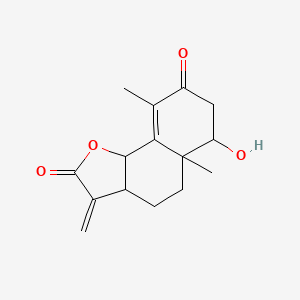

Armexifolin (C₁₅H₁₈O₃) is a eudesmanolide-type sesquiterpene lactone isolated from Artemisia argyi, a plant traditionally used in East Asian medicine. Its structure comprises a fused bicyclic framework with a γ-lactone ring, confirmed via NMR (¹H and ¹³C) and HRESIMS data (m/z 263 [M+H]⁺) . This compound exhibits notable instability in methanol, undergoing methanolysis to form a methyl ester derivative (13b, m/z 295 [M+H]⁺) within 24 hours at room temperature . This reactivity highlights the lactone ring's susceptibility to nucleophilic attack, a critical consideration for its pharmacological applications.

In traditional medicine, this compound is associated with anti-inflammatory and anticancer properties, particularly through inhibition of the oncogenic PI3K/AKT signaling pathway . Its presence in Artemisia argyi and related species underscores its role as a bioactive secondary metabolite.

Eigenschaften

CAS-Nummer |

64929-15-3 |

|---|---|

Molekularformel |

C15H18O4 |

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

6-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H18O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9,11,13,17H,1,4-6H2,2-3H3 |

InChI-Schlüssel |

QPXLDBMZJNDASA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C3C(CCC2(C(CC1=O)O)C)C(=C)C(=O)O3 |

melting_point |

201 - 203 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu vollständig gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Modellverbindung in organischen Synthese-Studien verwendet, um neue Reaktionsmechanismen und -wege zu erforschen.

Biologie: In der biologischen Forschung wird this compound auf seine potenziellen bioaktiven Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von entzündlichen Erkrankungen und Infektionen.

Industrie: In der Industrie kann this compound als Vorläufer für die Synthese anderer wertvoller Verbindungen oder als Additiv in verschiedenen Produkten verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkungen durch Modulation der Aktivität von Enzymen und Rezeptoren ausübt, die an Entzündungen und mikrobiellem Wachstum beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten darauf hin, dass this compound wichtige Enzyme hemmen kann, die an diesen Prozessen beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions: Armexifolin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Armexifolin is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential bioactive properties, including anti-inflammatory and antimicrobial effects.

Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

Industry: In the industrial sector, this compound may be used as a precursor for the synthesis of other valuable compounds or as an additive in various products.

Wirkmechanismus

The mechanism of action of Armexifolin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in these processes .

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- This compound vs. Artecalin: Both are eudesmanolides, but Artecalin lacks the epoxide group present in this compound, contributing to differences in reactivity and bioactivity .

- This compound vs.

- This compound vs. Reynosin: Reynosin’s δ-lactone and additional methyl group may confer greater lipophilicity, influencing membrane permeability .

Pharmacological Activity

Activity Insights :

- Potency : Dehydroleucodine exhibits superior anticancer activity due to its α,β-unsaturated lactone, which facilitates redox cycling and ROS generation .

- Selectivity : this compound’s epoxide group may enhance target specificity toward AKT over PI3K, unlike Artecalin .

- Stability Trade-offs: this compound’s instability in methanol limits its in vivo bioavailability compared to Reynosin, which shows greater metabolic stability .

Spectroscopic Data Comparison

Spectral Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.